molecular formula C30H19ClN2O4S B5134262 4-[1-(4-CHLOROPHENYL)-4,9-DIOXO-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOL-2-YL]BENZENE-1-SULFONAMIDE

4-[1-(4-CHLOROPHENYL)-4,9-DIOXO-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOL-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B5134262
M. Wt: 539.0 g/mol
InChI Key: MFBORAGZRHIFSQ-UHFFFAOYSA-N
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Description

4-[1-(4-CHLOROPHENYL)-4,9-DIOXO-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-CHLOROPHENYL)-4,9-DIOXO-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[f]isoindole core, followed by the introduction of the sulfonamide group. Key reagents include chlorophenyl derivatives, phenyl derivatives, and sulfonamide precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-CHLOROPHENYL)-4,9-DIOXO-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOL-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-[1-(4-CHLOROPHENYL)-4,9-DIOXO-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOL-2-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(4-CHLOROPHENYL)-4,9-DIOXO-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide: Shares a similar core structure but lacks the chlorophenyl and phenyl substituents.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains different substituents and a triazole ring instead of the benzo[f]isoindole core.

Uniqueness

4-[1-(4-CHLOROPHENYL)-4,9-DIOXO-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19ClN2O4S/c31-20-12-10-19(11-13-20)28-26-25(29(34)23-8-4-5-9-24(23)30(26)35)27(18-6-2-1-3-7-18)33(28)21-14-16-22(17-15-21)38(32,36)37/h1-17H,(H2,32,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBORAGZRHIFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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